REACTION_CXSMILES
|
CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13]S([O-])(=O)=O.[Na+].[CH:19]([Cl:22])([Cl:21])[Cl:20].C(O)CC(C)C>C(O)C(N)(CO)CO.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[C:12]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:12]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[CH:19]([Cl:22])([Cl:21])[Cl:20] |f:0.1,2.3,4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.C(CC(C)C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was incubated in a 37° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |